Superior Oral Bioavailability: Peak Serum Concentration of Active Ampicillin is 2.2-Fold Higher Than Oral Ampicillin
Lenampicillin hydrochloride demonstrates significantly enhanced oral absorption compared to the parent drug ampicillin. In a crossover study with 10 healthy adult volunteers, a single oral dose of 250 mg lenampicillin (as KBT-1585) yielded a mean peak serum concentration (Cmax) of 6.0 μg/mL for the active metabolite ampicillin. This value was more than twice the 2.7 μg/mL Cmax achieved after an equivalent oral dose of ampicillin itself [1]. The study also reported that the urinary excretion of ampicillin within 6 hours was 54.5% for lenampicillin and 45.7% for ampicillin, confirming improved systemic availability from the prodrug [1].
| Evidence Dimension | Peak serum concentration (Cmax) of active metabolite ampicillin |
|---|---|
| Target Compound Data | 6.0 μg/mL (after 250 mg lenampicillin oral dose) |
| Comparator Or Baseline | Ampicillin: 2.7 μg/mL (after 250 mg ampicillin oral dose) |
| Quantified Difference | 2.2-fold higher Cmax (6.0 vs 2.7 μg/mL) |
| Conditions | Crossover study in 10 healthy adult volunteers, fasting, single oral 250 mg dose, serum ampicillin concentration measured. |
Why This Matters
For procurement decisions in in vivo studies, this 2.2-fold higher peak exposure translates to achieving therapeutic ampicillin concentrations with lower oral doses, potentially reducing gastrointestinal drug load and improving tolerability.
- [1] Basic and clinical studies on lenampicillin (KBT-1585). Jpn J Chemother. 1984;32(Supplement8). View Source
